1-butyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors . This interaction could lead to changes in the function of these targets, thereby exerting its biological effects.
Biochemical Pathways
These could include pathways related to inflammation, cancer, diabetes, and microbial infections .
Result of Action
Given the biological activities associated with pyrazole derivatives, the compound could potentially influence a range of cellular processes, including cell proliferation, immune response, and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The resulting 1-butylpyrazole is then oxidized to introduce the carboxylic acid group at the 5-position. This oxidation can be achieved using reagents like potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The synthesis starts with the preparation of 1-butylpyrazole, followed by oxidation to form the carboxylic acid derivative. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to alcohols, aldehydes, or other reduced forms.
Substitution: Introduction of various substituents on the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
1-Butyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.
1-Phenyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group, leading to different chemical and biological properties.
1-Ethyl-1H-pyrazole-5-carboxylic acid: Features an ethyl group, offering a comparison in terms of chain length and steric effects.
Uniqueness: The butyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in organic synthesis and a promising candidate for various research applications .
Properties
IUPAC Name |
2-butylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-6-10-7(8(11)12)4-5-9-10/h4-5H,2-3,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCNIDIHJOJQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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